molecular formula C11H9F3O2 B6318493 Methyl 2-(trifluoromethyl)cinnamate CAS No. 157518-53-1

Methyl 2-(trifluoromethyl)cinnamate

Cat. No.: B6318493
CAS No.: 157518-53-1
M. Wt: 230.18 g/mol
InChI Key: FKNSNJMXPAZNKV-VOTSOKGWSA-N
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Description

Methyl 2-(trifluoromethyl)cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring of the cinnamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(trifluoromethyl)cinnamate can be synthesized through several methods. One common approach involves the Heck reaction, where bromobenzenes and methyl acrylate are used as starting materials. The reaction is conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol as the solvent . This method is efficient and environmentally friendly, offering high yields and selectivity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method involves the use of Lipozyme® TL IM as a catalyst and phenylethylamines as reactants . The reaction parameters, such as temperature and substrate molar ratio, are optimized to achieve maximum conversion and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)cinnamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cinnamates.

Scientific Research Applications

Methyl 2-(trifluoromethyl)cinnamate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-(trifluoromethyl)cinnamate can be compared with other cinnamate derivatives, such as methyl cinnamate and methyl 4-chlorocinnamate. While all these compounds share a common cinnamate backbone, the presence of different substituents (e.g., trifluoromethyl, chlorine) imparts unique chemical properties and biological activities. For example, this compound has enhanced antimicrobial activity compared to methyl cinnamate due to the electron-withdrawing effect of the trifluoromethyl group .

List of Similar Compounds

  • Methyl cinnamate
  • Methyl 4-chlorocinnamate
  • Methyl p-coumarate

Properties

IUPAC Name

methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNSNJMXPAZNKV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155987
Record name 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157518-53-1
Record name 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157518-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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